molecular formula C15H17N3O B2877572 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 2034417-56-4

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2877572
CAS No.: 2034417-56-4
M. Wt: 255.321
InChI Key: NTDGYXKRLORDBM-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrazole moiety, have been reported to interact with various biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in various biological processes.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . This can result in a wide range of biological effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . These can include signaling pathways, metabolic pathways, and others. The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.

Pharmacokinetics

The pharmacokinetic properties of a compound can have a significant impact on its bioavailability, efficacy, and safety . Factors that can influence these properties include the compound’s chemical structure, its interactions with biological targets, and the characteristics of the biological system in which it is administered.

Result of Action

The effects of a compound at the molecular and cellular level can be diverse, depending on the specific targets it interacts with and the nature of these interactions .

Action Environment

Environmental factors can significantly influence the behavior of a compound in a biological system . These can include factors such as temperature, pH, the presence of other compounds, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(13-6-7-13)16-8-9-18-11-14(10-17-18)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDGYXKRLORDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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